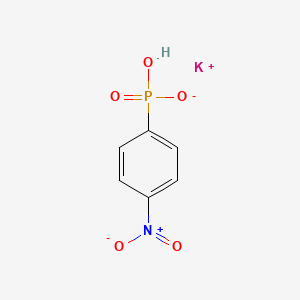
Potassium hydrogen (4-nitrophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrogen (4-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C6H5KNO5P. It is a derivative of phosphonic acid and contains a nitrophenyl group, which imparts unique chemical properties to the compound. This compound is primarily used in research and industrial applications due to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hydrogen (4-nitrophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenylphosphonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hydrogen (4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Applications De Recherche Scientifique
Potassium hydrogen (4-nitrophenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium hydrogen (4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, affecting the overall biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium hydrogen (4-nitrophenyl)phosphinate
- Potassium hydrogen (4-nitrophenyl)phosphate
- Potassium hydrogen (4-nitrophenyl)phosphite
Uniqueness
Potassium hydrogen (4-nitrophenyl)phosphonate is unique due to its specific combination of a nitrophenyl group and a phosphonate group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
potassium;hydroxy-(4-nitrophenyl)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMUUMXNNVOFAF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KNO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
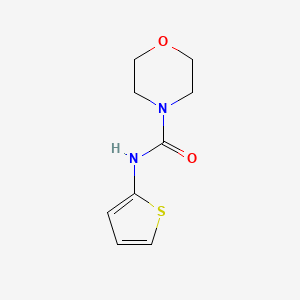
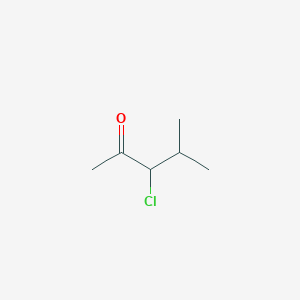
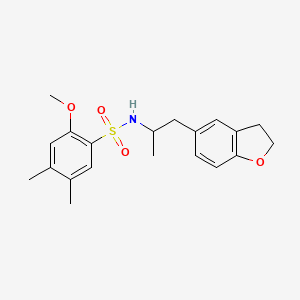
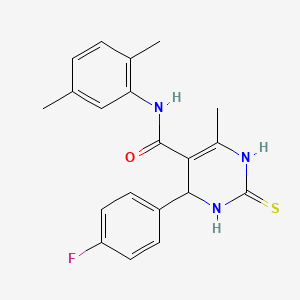
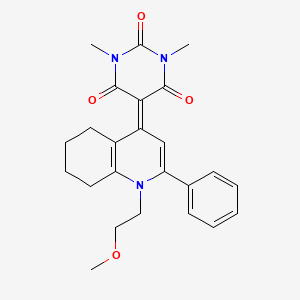
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)
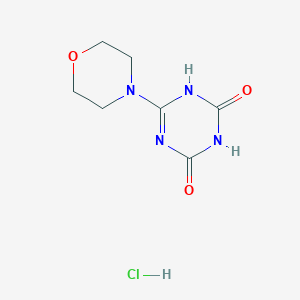
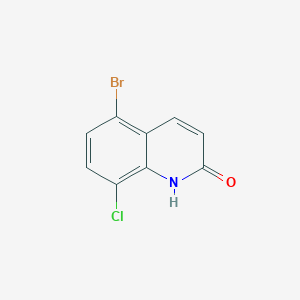
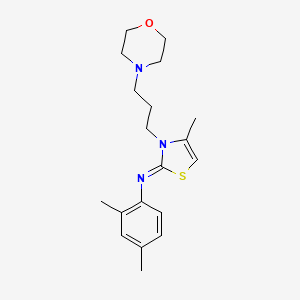

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2372288.png)
